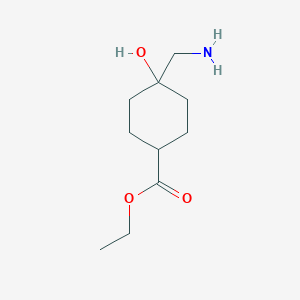
Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate is a chemical compound with a unique structure that includes an ethyl ester, an aminomethyl group, and a hydroxyl group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane structure.
Introduction of Functional Groups: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Aminomethylation: The aminomethyl group can be added using Eschenmoser’s salt, a source of [CH2=N(CH3)2]+, followed by reduction.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 4-(aminomethyl)-4-oxocyclohexane-1-carboxylate.
Reduction: Formation of 4-(aminomethyl)-4-hydroxycyclohexane-1-methanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group can participate in redox reactions, altering the compound’s reactivity and interactions within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: Similar structure but with an indole ring instead of a cyclohexane ring.
4-(aminomethyl)benzoic acid: Contains an aminomethyl group attached to a benzene ring.
Uniqueness
Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate is unique due to its combination of functional groups attached to a cyclohexane ring, providing distinct chemical properties and reactivity compared to similar compounds with different ring structures.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-2-14-9(12)8-3-5-10(13,7-11)6-4-8/h8,13H,2-7,11H2,1H3 |
Clave InChI |
LBZKGPDLBUPWQB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC(CC1)(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


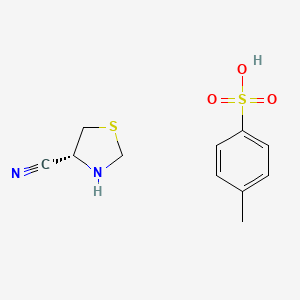

![Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B15053159.png)
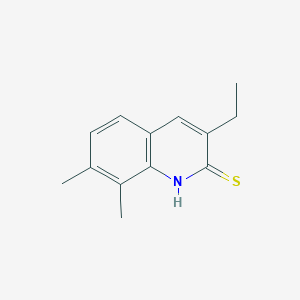
![Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B15053162.png)
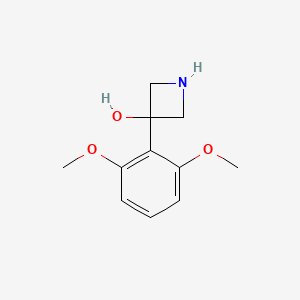
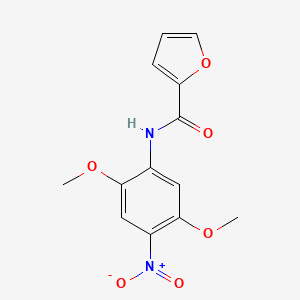

![5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B15053196.png)
![Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B15053197.png)

![N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine](/img/structure/B15053206.png)


